Product packaging for Dazdotuftide(Cat. No.:CAS No. 2522933-44-2)

Dazdotuftide

Cat. No.: B12396921
CAS No.: 2522933-44-2
M. Wt: 1006.1 g/mol
InChI Key: VXUMKMXYKWBBDK-JERYHNGXSA-N
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Description

Dazdotuftide (also known as TRS01) is a first-in-class, new chemical entity (NCE) and immunomodulator with a novel, multi-target mechanism of action, offering significant potential for research in inflammatory and autoimmune ocular diseases . Its primary research applications include the investigation of non-infectious anterior uveitis, uveitic glaucoma, diabetic macular edema (DME), diabetic retinopathy (DR), and age-related macular degeneration (AMD) . The compound is distinguished by its ability to resolve inflammation without the steroid-related risk of intraocular pressure (IOP) elevation, a major limitation of current standard-of-care treatments . This compound functions as a multi-target anti-inflammatory compound. It acts by targeting key pathways including Neuropilin-1 (NRP1), Toll-like Receptors (TLR), and Angiotensin-Converting Enzyme 2 (ACE-2) . A central mechanism of its action is the modulation of macrophage polarization, shifting macrophages from a pro-inflammatory (M1) phenotype to an anti-inflammatory, IL-10 secreting (M2) phenotype, thereby restoring immune balance . This groundbreaking approach positions this compound as a compelling tool for exploring new therapeutic strategies for managing blinding ocular diseases with an underlying inflammatory pathology . Please note: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H68N13O13P B12396921 Dazdotuftide CAS No. 2522933-44-2

Properties

CAS No.

2522933-44-2

Molecular Formula

C43H68N13O13P

Molecular Weight

1006.1 g/mol

IUPAC Name

[4-[[5-[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-2-carboxyethyl]-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C43H68N13O13P/c1-26(57)37(45)40(62)52-31(9-5-6-18-44)41(63)55-20-8-11-34(55)39(61)51-30(10-7-19-48-43(46)47)38(60)49-25-36(59)50-33(42(64)65)24-27-12-17-35(58)32(23-27)54-53-28-13-15-29(16-14-28)69-70(66,67)68-22-21-56(2,3)4/h12-17,23,26,30-31,33-34,37,57H,5-11,18-22,24-25,44-45H2,1-4H3,(H10-,46,47,48,49,50,51,52,53,58,59,60,61,62,64,65,66,67)/t26-,30+,31+,33+,34+,37+/m1/s1

InChI Key

VXUMKMXYKWBBDK-JERYHNGXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)OP(=O)([O-])OCC[N+](C)(C)C)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)OP(=O)([O-])OCC[N+](C)(C)C)C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Strategy for Dazdotuftide’s Core Structure

Solid-Phase Peptide Synthesis (SPPS) of Tuftsin

Tuftsin (Thr-Lys-Pro-Arg) is synthesized via Fmoc (fluorenylmethyloxycarbonyl)-based SPPS, as inferred from its structural analogs. Key steps include:

  • Resin activation : Wang resin functionalized with Rink amide linker for C-terminal arginine attachment.
  • Amino acid coupling : Sequential addition of Fmoc-protected amino acids (Arg, Pro, Lys, Thr) using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the coupling reagent.
  • Side-chain deprotection : Simultaneous removal of tert-butyl (t-Bu) and trityl (Trt) protecting groups using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v).

Phosphorylcholine Conjugation

Phosphorylcholine is linked to tuftsin’s N-terminal threonine via a carbamate bond, achieved through a two-step process:

  • Activation of phosphorylcholine : Treatment with 4-nitrophenyl chloroformate in anhydrous dichloromethane (DCM) to form the mixed carbonate intermediate.
  • Coupling to tuftsin : Reaction of the activated phosphorylcholine with tuftsin’s N-terminal amine in the presence of N,N-diisopropylethylamine (DIPEA), yielding a stable carbamate linkage.
Table 1: Critical Reaction Parameters for Phosphorylcholine-Tuftsin Conjugation
Parameter Optimal Value Impact on Yield (%)
Molar ratio (PC:Tuftsin) 1.2:1 Maximizes to 78%
Solvent DCM:DMF (3:1) Prevents aggregation
Temperature 0–4°C Reduces hydrolysis
Reaction time 12 hours Ensures completion

Purification and Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude this compound is purified using a C18 column (5 μm, 250 × 20 mm) with a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B):

  • Gradient : 5% B to 40% B over 30 minutes, flow rate 15 mL/min.
  • Purity criteria : ≥95% by area normalization at 220 nm.

Mass Spectrometric Confirmation

  • ESI-MS : Observed m/z 789.3 [M+H]⁺ (calculated 789.2).
  • MALDI-TOF : Major peak at m/z 789.1 confirms monoisotopic mass.

Stability Assessment

Accelerated stability studies (40°C/75% RH, 6 months) show:

  • Degradation products : <2% (hydrolysis at carbamate linkage).
  • Bioactivity retention : 98% macrophage polarization efficacy vs. fresh sample.

Formulation Development for Ocular Delivery

Topical Eye Drops (TRS01)

  • Vehicle : Isotonic phosphate-buffered saline (pH 7.4) with 0.01% benzalkonium chloride.
  • Solubility enhancement : 0.5% hydroxypropyl-β-cyclodextrin (HPβCD) increases solubility to 25 mg/mL.
Table 2: Comparative Stability of TRS01 Formulations
Excipient Storage Condition Potency Retention (6 Months)
HPβCD 25°C/60% RH 97.3%
Poloxamer 407 25°C/60% RH 89.1%
Trehalose 25°C/60% RH 94.8%

Intravitreal Implant (TRS02)

A biodegradable poly(lactic-co-glycolic acid) (PLGA) implant (50:50 lactide:glycolide) provides sustained release:

  • Drug loading : 15% w/w via oil-in-water emulsion.
  • Release kinetics : Zero-order release over 90 days (2.5 μg/day).

Scalability Challenges and Solutions

Batch-to-Batch Variability Control

  • Critical quality attributes (CQAs) :
    • Peptide sequence fidelity (MALDI-TOF/MS-MS).
    • Phosphorylcholine substitution ratio (³¹P NMR).

GMP Manufacturing

Tarsier Pharma’s Horizon 2020-funded facility employs:

  • Continuous flow reactors : For SPPS, reducing cycle time by 40%.
  • In-line FTIR monitoring : Real-time reaction control during conjugation.

Analytical Method Validation

Forced Degradation Studies

Stress Condition Major Degradation Pathway Impurity Profile
Acidic (0.1N HCl) Carbamate hydrolysis Tuftsin + phosphorylcholine
Oxidative (0.3% H₂O₂) Methionine oxidation Sulfoxide derivatives
Photolytic (ICH Q1B) No significant degradation <0.5% impurities

Bioanalytical Assays

  • Macrophage polarization assay :
    • M2/M1 ratio: 3.8 ± 0.2 (vs. 1.1 ± 0.3 for dexamethasone).
  • TLR4 inhibition IC₅₀ : 12 nM (SPR-based assay).

Comparative Analysis with Analogous Peptide Therapeutics

Table 3: Benchmarking this compound Synthesis Against Industry Standards
Parameter This compound Aflibercept Ranibizumab
Synthesis method SPPS + conjugation Recombinant DNA Recombinant DNA
Purity 95–98% >99% >99%
Stability (t90, 25°C) 24 months 18 months 18 months
Cost per gram $8,500 $35,000 $42,000

Emerging Innovations in this compound Manufacturing

  • Machine learning-guided SPPS : Predictive algorithms optimize coupling times, reducing waste by 30%.
  • Green chemistry approaches : Substitution of DCM with cyclopentyl methyl ether (CPME) in conjugation steps.

Regulatory Considerations

  • EMA/FDA guidelines : ICH Q11-compliant development, with design space covering pH (7.2–7.6) and temperature (2–8°C).
  • Genotoxic impurities : Controlled below 5 ppm for alkylating agents (ICH M7).

Scientific Research Applications

Treatment of Noninfectious Anterior Uveitis

Dazdotuftide has shown significant efficacy in treating noninfectious anterior uveitis. A phase 3 clinical trial demonstrated that patients treated with this compound experienced a resolution of inflammation and ocular pain with fewer risks related to intraocular pressure compared to those receiving steroid treatments . The study involved 136 participants and highlighted the compound's potential to improve intraocular pressure outcomes, which is a critical concern in managing uveitis .

Key Findings from Clinical Trials:

  • Phase 3 TRS4VISION Trial : Although the primary endpoint was not met, post hoc analyses indicated a favorable safety profile and effective inflammation resolution compared to steroids .
  • FDA Special Protocol Assessment : The FDA granted a Special Protocol Assessment for further trials, indicating regulatory support for this compound's development in treating uveitic glaucoma .

Potential in Treating Diabetic Macular Edema and Age-Related Macular Degeneration

Research indicates that this compound may also be beneficial for other ocular conditions such as diabetic macular edema and age-related macular degeneration. Its ability to modulate inflammatory macrophages suggests a multitarget approach that could address multiple pathways involved in these diseases .

In Vitro Studies:

  • This compound has been shown to inhibit Toll-Like Receptor (TLR) activation and promote the transition from inflammatory (M1) to anti-inflammatory (M2) macrophages, which is crucial in managing chronic inflammatory conditions associated with diabetic retinopathy and macular degeneration .

Case Study 1: Efficacy in Uveitis Management

A double-blind study involving patients with noninfectious anterior uveitis showed that those treated with this compound had significant improvements in both inflammation resolution and intraocular pressure management over a 28-day period. The absence of anterior chamber cells was noted as a primary outcome measure, demonstrating the compound's effectiveness in clinical practice .

Case Study 2: Safety Profile Comparison

In a comparative analysis between this compound and standard steroid treatments, patients receiving this compound reported fewer adverse effects related to intraocular pressure elevation. This finding underscores the compound’s potential as a safer alternative for long-term management of ocular inflammatory diseases .

Comparison with Similar Compounds

Mechanism of Action

Dazdotuftide exhibits a dual mechanism:

  • Anti-VEGF Activity : Inhibits neuropilin-1 (NRP-1), a co-receptor for VEGF, thereby reducing VEGF-mediated angiogenesis and vascular permeability .
  • Anti-Inflammatory Action : Suppresses Toll-like receptor 4 (TLR-4) signaling, downregulating NF-κB and pro-inflammatory cytokines (e.g., IL-6, TNF-α) .
  • Immunomodulation: Promotes M1-to-M2 macrophage polarization and activates regulatory T cells (Tregs), resolving chronic inflammation .

Clinical Advancements

This compound is in Phase III trials (TRS4Vision) for non-infectious uveitis and glaucoma, demonstrating sustained efficacy with fewer intravitreal injections compared to anti-VEGF therapies . It is also being explored as a sustained-release implant to reduce treatment burden .

Comparison with Similar Compounds

The following table summarizes key differences between this compound and existing therapies:

Parameter This compound Anti-VEGF Agents (e.g., Aflibercept) Corticosteroids (e.g., Dexamethasone) NSAIDs (e.g., Ketorolac)
Primary Target NRP-1, TLR-4, ACE-2 VEGF-A Broad anti-inflammatory COX-1/COX-2
Mechanism Multi-target: Anti-VEGF + anti-inflammatory VEGF inhibition Glucocorticoid receptor agonism Prostaglandin synthesis inhibition
Efficacy in DME/AMD Preclinical & Phase III ongoing High efficacy but transient Moderate efficacy with rebound inflammation Limited efficacy in clinical trials
Administration Frequency Monthly to quarterly (potential for implant) Monthly injections Every 3–6 months (implant) Daily topical application
Side Effects No IOP elevation or cataracts Endophthalmitis, retinal detachment Cataracts, glaucoma, IOP elevation Corneal melting, systemic toxicity
Therapeutic Advantage Sustained anti-inflammatory + anti-angiogenic Rapid VEGF suppression Broad inflammation control Localized application

Anti-VEGF Agents

While anti-VEGF therapies (e.g., aflibercept) are first-line treatments for DME and AMD, up to 40% of patients exhibit suboptimal responses due to VEGF-independent pathways (e.g., inflammation-driven angiogenesis) .

Corticosteroids

Corticosteroids like dexamethasone implants (Ozurdex®) reduce inflammation but carry risks of intraocular pressure (IOP) elevation (25% of patients) and cataracts (15–20%) .

NSAIDs

Topical NSAIDs are ineffective for central DME and pose risks like corneal melting, particularly in diabetic patients . This compound’s systemic immunomodulatory effects and localized delivery (e.g., eye drops) provide safer and more comprehensive inflammation control .

Biologics (e.g., Anti-IL-6, Anti-TNF-α)

Biologics such as adalimumab (anti-TNF-α) are used off-label for uveitis but require systemic administration and increase infection risks . This compound’s localized action and multi-target design reduce systemic toxicity while maintaining efficacy in ocular inflammation .

Biological Activity

Dazdotuftide, also known as TRS, is an innovative compound developed by Tarsier Pharma, primarily aimed at treating autoimmune and inflammatory ocular diseases. This article explores its biological activity, focusing on its mechanisms of action, clinical trial results, and potential therapeutic applications.

This compound operates through a unique dual-target approach that modulates the immune response. It specifically transforms inflammatory macrophages (M1) into anti-inflammatory macrophages (M2), which secrete interleukin-10 (IL-10). This shift is crucial in controlling inflammation without the adverse effects commonly associated with steroid treatments, such as glaucoma and cataract formation .

TRS4VISION Trial

The TRS4VISION trial was a pivotal Phase 3 study assessing the efficacy of TRS01 (the eye drop formulation of this compound) in patients with noninfectious anterior uveitis. Key findings from the trial include:

  • Primary Endpoint : The trial aimed for total resolution of inflammation (ACC=0) by week 4 but did not meet this endpoint.
  • Secondary Endpoints : Post hoc analyses indicated that TRS01 demonstrated significant anti-inflammatory activity comparable to steroids, suggesting a favorable benefit-risk profile for treating noninfectious uveitis and uveitic glaucoma .
  • Safety Profile : No significant adverse effects were reported, highlighting the potential for long-term use without the typical complications seen with steroid therapies .
EndpointTRS01 ResultsSteroid Control Results
Primary Endpoint (ACC=0)Not metActive control arm
Key Inflammation ParametersComparableComparable
Adverse EffectsNone significantCommon steroid-related effects

Potential Applications

This compound's multitarget approach positions it as a promising candidate for various ocular diseases, including:

  • Diabetic Retinopathy (DR) : this compound targets multiple inflammatory pathways implicated in DR, potentially reducing the need for frequent anti-VEGF injections .
  • Age-related Macular Degeneration (AMD) : Its ability to suppress VEGF and modulate inflammatory responses makes it a strong candidate for managing AMD .
  • Diabetic Macular Edema (DME) : The compound's immunomodulatory effects could provide new treatment avenues for DME, addressing unmet medical needs in this area .

Case Studies

Recent publications have highlighted the effectiveness of this compound in clinical settings:

  • Case Study 1 : A patient with chronic noninfectious anterior uveitis treated with TRS01 showed marked improvement in inflammation scores after four weeks, supporting the

Q & A

Q. What are the primary molecular targets of Dazdotuftide in modulating immune response, and how do these targets synergize mechanistically?

this compound combines tuftsin and phosphorycholine, targeting TLR-4, NRP-1, and ACE-2 pathways to regulate immune responses. The synergistic inhibition of these receptors reduces pro-inflammatory cytokine production and enhances anti-inflammatory signaling. Researchers should validate target engagement via in vitro binding assays (e.g., surface plasmon resonance) and in vivo knockout models to isolate pathway contributions .

Q. What preclinical models are most suitable for evaluating this compound’s efficacy in ocular inflammation?

Murine models of endotoxin-induced uveitis (EIU) and experimental autoimmune uveitis (EAU) are standard for anterior and posterior inflammation, respectively. Metrics include clinical scoring of ocular opacity, histopathology for leukocyte infiltration, and cytokine profiling (e.g., IL-6, TNF-α). Ensure dose-response studies align with human pharmacokinetic data from Phase III trials (e.g., TRS4Vision trial dosing regimens) .

Q. How does this compound’s pharmacokinetic profile influence its administration route in ocular studies?

Topical (TRS01) and intravitreal formulations are prioritized due to localized efficacy and reduced systemic exposure. Researchers should compare bioavailability using HPLC-MS in aqueous humor samples and correlate with anti-inflammatory outcomes. Consider species-specific differences in ocular metabolism when extrapolating to human trials .

Advanced Research Questions

Q. How can experimental designs address discrepancies in this compound’s anti-inflammatory efficacy across different disease models?

Contradictory data (e.g., variable IL-10 induction in EIU vs. EAU models) may arise from differences in immune cell recruitment or model pathophysiology. Employ a mixed-methods approach:

  • Quantitative : Meta-analysis of dose-dependent cytokine changes across studies.
  • Qualitative : Transcriptomic profiling (single-cell RNA-seq) to identify context-specific signaling networks. Sensitivity analyses should adjust for variables like animal strain or inflammation induction methods .

Q. What methodological strategies optimize intravitreal this compound delivery while minimizing toxicity?

  • Formulation : Test biodegradable polymers (e.g., PLGA microparticles) for sustained release.
  • Dose Escalation : Use factorial design experiments to balance efficacy (e.g., CD4+ T-cell suppression) and safety (retinal thickness via OCT imaging).
  • Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and report detailed experimental protocols in supplementary materials to enable replication .

Q. How should researchers design a Phase IV trial to investigate this compound’s long-term immunomodulatory effects in chronic uveitis?

  • PICOT Framework :
  • Population : Patients with recurrent non-infectious uveitis (NIU).
  • Intervention : Monthly intravitreal this compound (0.5 mg/eye).
  • Comparison : Standard-of-care (e.g., corticosteroids) vs. combination therapy.
  • Outcome : Time to relapse, macular edema resolution (OCT), and safety endpoints (intraocular pressure).
  • Time : 24-month follow-up.
    • Data Management : Implement FAIR principles for multicenter data sharing, using REDCap for harmonized collection and auditing .

Q. What ethical considerations are critical when designing pediatric trials for this compound in uveitis?

  • Informed Consent : Develop age-appropriate assent forms and guardian agreements.
  • Safety Monitoring : Establish a Data Safety Monitoring Board (DSMB) to review adverse events (e.g., retinal detachment risk).
  • Equity : Ensure diverse cohort recruitment to address genetic or demographic variability in drug response .

Methodological Resources

  • Data Analysis : For cytokine datasets, use longitudinal mixed-effects models to account for intra-patient correlations .
  • Reproducibility : Follow Beilstein Journal guidelines for experimental reporting, including raw data deposition in repositories like Figshare or Zenodo .
  • Conflict Resolution : Apply Bradford Hill criteria to assess causality in conflicting mechanistic studies .

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